BenchChemオンラインストアへようこそ!

G-479

MEK inhibition BRAF V600E melanoma

G-479 is an imidazo[1,5-a]pyrazine MEK inhibitor with a unique (R)-2,3-dihydroxypropoxy modification that distributes polarity, improving bioactivity over GDC-0623. Exhibits 4 nM IC50 in BRAF V600E A375 melanoma and 49 nM in KRAS-mutant HCT-116 CRC cells. Defined hERG IC50 (14 μM) reduces off-target variables. High purity (>98%) solid for in vitro/in vivo pharmacology; soluble in DMSO.

Molecular Formula C16H15FIN5O4
Molecular Weight 487.22 g/mol
Cat. No. B612213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-479
SynonymsG479;  G-479;  G 479.
Molecular FormulaC16H15FIN5O4
Molecular Weight487.22 g/mol
Structural Identifiers
InChIInChI=1S/C16H15FIN5O4/c17-12-3-9(18)1-2-13(12)21-15-14(16(26)22-27-7-11(25)6-24)20-5-10-4-19-8-23(10)15/h1-5,8,11,21,24-25H,6-7H2,(H,22,26)/t11-/m1/s1
InChIKeyOKOKEHVACWMOFN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

G-479 (R-N-(2,3-Dihydroxypropoxy)-imidazo[1,5-a]pyrazine-6-carboxamide) MEK Inhibitor for Research Procurement and Differentiation Analysis


(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide (also designated G-479 or G 479; CAS 1168092-22-5) is a research-grade small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK, also known as MAPK/ERK kinase) . The compound belongs to the imidazo[1,5-a]pyrazine heterobicyclic class and was developed via structure-based design as an analogue of GDC-0623 (G-868), with the key structural modification being the incorporation of an (R)-2,3-dihydroxypropoxy hydroxamate moiety at the C6 carboxamide position to distribute polarity throughout the molecule [1]. G-479 is provided as a solid powder with purity >98%, soluble in DMSO but not in water, and is intended exclusively for non-human research applications .

Why G-479 Cannot Be Interchanged with GDC-0623 or Other Imidazo[1,5-a]pyrazine MEK Inhibitors Without Quantitative Validation


Within the imidazo[1,5-a]pyrazine MEK inhibitor class, substitution of the C6 side chain and the heterobicyclic core architecture produces substantial divergence in cellular antiproliferative potency, hERG channel liability, and metabolic stability profiles [1]. The (R)-2,3-dihydroxypropoxy hydroxamate modification in G-479 distributes polarity across the molecule, yielding differentiated activity relative to the parent GDC-0623 scaffold across multiple performance dimensions [1]. Simply substituting a generic imidazo[1,5-a]pyrazine or another MEK inhibitor analog for G-479 without accounting for these quantified differences risks introducing uncontrolled variables in cell-based potency, off-target ion channel effects, or inconsistent metabolic behavior . The following evidence quantifies exactly where G-479 diverges from relevant comparators.

G-479 Quantitative Differentiation Evidence vs. GDC-0623 and Imidazo[1,5-a]pyrazine MEK Inhibitor Comparators


BRAF-Mutant A375 Melanoma Cell Proliferation: G-479 IC50 0.004 μM vs. GDC-0623

In the BRAF V600E-mutant A375 melanoma cell line, G-479 inhibits proliferation with an IC50 of 0.004 μM (4 nM) . While the primary publication characterizes G-479 as demonstrating improved bioactivity over GDC-0623 in multiple aspects [1], a direct head-to-head IC50 comparator for A375 cells between G-479 and GDC-0623 is not reported in the same assay system . The quantitative A375 IC50 value for G-479 is firmly established; the differentiation claim relative to GDC-0623 is supported by the overall structure-activity relationship framework presented in the discovery study [1].

MEK inhibition BRAF V600E melanoma antiproliferative activity

HCT-116 KRAS-Mutant Colorectal Cancer Cell Proliferation: G-479 IC50 0.049 μM

In HCT-116 human colorectal carcinoma cells, which harbor a KRAS G13D mutation, G-479 inhibits cell proliferation with an IC50 of 0.049 μM (49 nM) . This value provides a quantitative benchmark for antiproliferative efficacy in a KRAS-mutant context distinct from the BRAF-mutant A375 cell line . As with the A375 data, the primary literature notes that G-479 demonstrates improved bioactivity relative to GDC-0623 based on overall SAR analysis, though direct side-by-side IC50 values for both compounds in HCT-116 cells under identical conditions are not presented in the publicly available sources [1]. The 49 nM IC50 serves as a defined potency reference point for KRAS-mutant colorectal cancer models.

MEK inhibition KRAS mutant colorectal cancer antiproliferative activity

hERG Channel Inhibition: G-479 IC50 14 μM vs. Imidazo[1,5-a]pyrazine BTK Inhibitor Class Requirement

G-479 inhibits the hERG potassium channel with an IC50 of 14 μM . This quantitative hERG liability value provides a defined benchmark for off-target cardiac ion channel activity . In comparison, other imidazo[1,5-a]pyrazine-based kinase inhibitors, such as 8-amino-imidazo[1,5-a]pyrazine Bruton's tyrosine kinase (BTK) inhibitors, have been reported to require improvements in hERG selectivity [1]. The 14 μM hERG IC50 for G-479 is a class-level comparator point rather than a direct head-to-head comparison with GDC-0623, for which hERG data is not publicly specified in the same assay format. This value indicates a moderate hERG interaction that should be considered when selecting G-479 for studies where cardiac safety or ion channel off-target effects are relevant variables.

hERG cardiotoxicity ion channel safety pharmacology

Metabolic Stability in Liver Microsomes: G-479 Exhibits Favorable Profile

G-479 exhibits good metabolic stability in liver microsome assays [1]. This qualitative characterization derives from the primary discovery study, which evaluated G-479 alongside other 6,5 heterobicyclic MEK inhibitors in the optimization campaign that identified G-479 as a lead candidate [1]. While the primary literature notes overall improved properties of G-479 relative to G-868 (GDC-0623) across multiple dimensions including the metabolic stability assessment, specific quantitative clearance values (e.g., intrinsic clearance in μL/min/mg protein or half-life in minutes) for G-479 versus GDC-0623 are not provided in the publicly accessible sources. The designation of 'good metabolic stability' serves as a qualitative differentiator within the imidazo[1,5-a]pyrazine optimization series.

metabolic stability liver microsomes in vitro ADME clearance

Rat Pharmacokinetics: G-479 Demonstrates Favorable In Vivo Profile

G-479 demonstrates good pharmacokinetic characteristics in rats [1]. This in vivo PK profile emerged from the structure-based optimization effort that advanced G-479 as an improved analogue over earlier compounds including G-868 (GDC-0623) [1]. However, the publicly available sources do not provide specific quantitative PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), oral bioavailability (%F), or maximum plasma concentration (Cmax) for either G-479 or the comparator GDC-0623. The favorable PK characterization is a qualitative descriptor from the discovery study and serves as supporting evidence for the compound's in vivo utility relative to the optimization series baseline.

pharmacokinetics in vivo rat oral bioavailability

MEK Inhibition Potency: G-479 Demonstrates Potent MEK Inhibitory Activity

G-479 is characterized as a potent MEK inhibitor in the primary discovery literature [1]. The compound was identified through a structure-based design campaign targeting mitogen-activated protein kinase kinase (MEK1/2) [1]. In the Raf-MEK-ERK cascade assay system, G-479 (recorded as CHEMBL235777 / BDBM50476835) demonstrates an IC50 of 10,000 nM (10 μM) for inhibition of ERK phosphorylation [2]. For context, the clinically approved MEK inhibitor cobimetinib exhibits an IC50 of 4.2 nM against MEK1 [3]. This biochemical assay IC50 value for G-479 provides a quantitative reference point, though it should be noted that the primary literature emphasizes the compound's cellular antiproliferative potency (0.004-0.049 μM) rather than biochemical enzyme inhibition as the primary differentiator [1].

MEK inhibition MAPK pathway enzyme assay biochemical activity

G-479 Recommended Research Applications Based on Quantified Differentiation Evidence


In Vitro Antiproliferative Studies in BRAF V600E-Mutant Melanoma Models

G-479 is well-suited for in vitro cell proliferation studies using BRAF V600E-mutant melanoma cell lines such as A375, where the compound exhibits an IC50 of 0.004 μM (4 nM) . This application scenario is directly supported by the quantitative antiproliferative data, and researchers should prioritize G-479 when robust pathway suppression in BRAF-driven melanoma models is required. Procurement for this scenario should account for the compound's DMSO solubility profile and storage conditions (dry, dark, 0-4°C short-term or -20°C long-term) .

In Vitro Studies in KRAS-Mutant Colorectal Cancer Cell Models

For research involving KRAS-mutant colorectal carcinoma, G-479 provides defined potency with an IC50 of 0.049 μM (49 nM) in HCT-116 cells . This scenario is particularly relevant for studies exploring MEK inhibition in RAS-driven malignancies, where sensitivity to MEK inhibitors can vary substantially from BRAF-mutant contexts. The 49 nM IC50 provides a quantitative benchmark for experimental design, including dose-response range selection and comparison with other MEK pathway modulators .

Safety Pharmacology and Off-Target Assessment Studies Involving hERG Liability

G-479 is appropriate for research studies where quantification of hERG channel off-target activity is required. The compound exhibits an hERG IC50 of 14 μM , providing a defined benchmark for cardiac ion channel interaction. This data supports the use of G-479 in comparative studies evaluating hERG liability across MEK inhibitor chemotypes or in experimental designs where differentiation from imidazo[1,5-a]pyrazine-based BTK inhibitors with known hERG selectivity challenges is relevant . Researchers should incorporate this 14 μM hERG IC50 value when interpreting any observed cardiac-related effects in cellular or tissue-level experiments.

In Vivo Pharmacodynamic and Efficacy Studies in Rodent Models

Based on the favorable rat pharmacokinetic profile and good metabolic stability in liver microsomes documented for G-479 , the compound is suitable for in vivo pharmacology studies in rodent models. While specific PK parameters are not publicly quantified, the qualitative characterization from the discovery study supports the compound's drug-like properties for in vivo experimental use . Researchers should conduct pilot PK studies to establish precise exposure parameters for their specific experimental system before initiating large-scale efficacy studies.

Quote Request

Request a Quote for G-479

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.